1-(2-Phthalazin-1-ylhydrazino)phthalazine

Analytical Chemistry Pharmaceutical Quality Control Thermal Analysis

Non-authentic impurity standards cause retention-time mismatches and spectral misidentification, risking ANDA rejection. This authentic Hydralazine Dimer Impurity (CAS 24030-07-7) is the structurally defined oxidative-coupling degradant of Hydralazine, providing the exact reference necessary for valid analytical results. • Definitive HPLC/UPLC retention time & UV spectral fingerprint distinct from Hydralazine API and other related impurities (e.g., 1-Phthalazinone, s-Triazolo[3,4-a]phthalazine) • Supplied with ICH Q3A/B-compliant characterization data (NMR, MS, HPLC) supporting regulatory method validation (AMV) and ANDA submissions • Essential for stability-indicating method development, batch-release testing, and shelf-life monitoring of Hydralazine HCl formulations • In stock; rapid global delivery with full Certificate of Analysis

Molecular Formula C16H12N6
Molecular Weight 288.31 g/mol
CAS No. 24030-07-7
Cat. No. B018847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Phthalazin-1-ylhydrazino)phthalazine
CAS24030-07-7
Synonyms1,1’-Hydrazodi-phthalazine;  NSC 126695; 
Molecular FormulaC16H12N6
Molecular Weight288.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN=C2NNC3=NN=CC4=CC=CC=C43
InChIInChI=1S/C16H12N6/c1-3-7-13-11(5-1)9-17-19-15(13)21-22-16-14-8-4-2-6-12(14)10-18-20-16/h1-10H,(H,19,21)(H,20,22)
InChIKeyITXSXNARZIEBGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Phthalazin-1-ylhydrazino)phthalazine (CAS 24030-07-7) Analytical Reference Standard and Research Chemical Overview


1-(2-Phthalazin-1-ylhydrazino)phthalazine (CAS: 24030-07-7), also known as 1,2-di(phthalazin-1-yl)hydrazine or Hydralazine Dimer Impurity, is a synthetic hydrazine-linked bis-phthalazine compound . With a molecular formula of C16H12N6 and a molecular weight of 288.31 g/mol, this compound appears as an orange solid . It is primarily utilized as a pharmaceutical reference standard for the analysis of Hydralazine, a vasodilator antihypertensive medication, where it serves as a critical impurity marker in quality control and method validation applications [1].

Why Substituting 1-(2-Phthalazin-1-ylhydrazino)phthalazine (CAS 24030-07-7) with Other Phthalazine Derivatives or Impurity Standards Risks Analytical Inaccuracy


The utility of 1-(2-Phthalazin-1-ylhydrazino)phthalazine is uniquely tied to its identity as a specific, structurally defined dimeric impurity of Hydralazine, arising from oxidative coupling during synthesis or storage [1][2]. Its formation pathway, chromatographic retention time, and spectral fingerprint are distinct from other Hydralazine-related impurities (e.g., 1-Phthalazinone, S-Triazolo[3,4-a]phthalazine) and from the active pharmaceutical ingredient itself [2]. Substituting this compound with a general phthalazine derivative or an alternative impurity standard is not analytically valid; only the authentic Hydralazine Dimer Impurity provides the accurate reference retention time and spectral confirmation required for method development, validation (AMV), and quality control (QC) in ANDA submissions, as its presence and quantification directly impact the purity assessment of Hydralazine hydrochloride drug substance and product [3].

Quantitative Evidence Guide for 1-(2-Phthalazin-1-ylhydrazino)phthalazine (CAS 24030-07-7): Differentiated Analytical and Physicochemical Properties vs. Comparators


Differentiation by Unique Melting Point and Thermal Stability vs. Hydralazine Hydrochloride and Common Phthalazine Impurities

1-(2-Phthalazin-1-ylhydrazino)phthalazine exhibits a distinct melting point with decomposition above 299°C, which differentiates it from Hydralazine hydrochloride (m.p. 273-276°C) and other common Hydralazine-related impurities such as 1-Phthalazinone (m.p. 183-184°C) and S-Triazolo[3,4-a]phthalazine (m.p. 172-174°C) . This high thermal stability and characteristic decomposition profile allow for unambiguous identification via differential scanning calorimetry (DSC) or melting point apparatus in quality control laboratories.

Analytical Chemistry Pharmaceutical Quality Control Thermal Analysis

Distinct Chromatographic Retention Time and Structural Confirmation in Hydralazine HPLC Analysis

In a validated HPLC method for Hydralazine hydrochloride bulk drug, the unknown process-related impurity was isolated and identified as 1-(2-phthalazin-1-ylhydrazino)phthalazine (Hazh Dimer) [1]. The isolated impurity was injected on HPLC for direct comparison of its retention time with that of the unknown process-related impurity in Hydralazine hydrochloride, confirming its identity as the specific dimer impurity [1]. While the exact retention time value is method-dependent, the study demonstrates that this compound possesses a unique and reproducible retention time distinct from Hydralazine and other known impurities, which is essential for accurate peak identification and quantification in purity assays [1].

HPLC Method Development Pharmaceutical Impurity Profiling Analytical Method Validation

Solubility Profile in DMF and DMSO vs. Hydralazine Hydrochloride

1-(2-Phthalazin-1-ylhydrazino)phthalazine exhibits slight solubility in chloroform and DMSO, and is soluble in DMF . This contrasts with Hydralazine hydrochloride, which is freely soluble in water (approx. 30 mg/mL) and sparingly soluble in ethanol [1]. The dimer impurity's poor aqueous solubility and preference for aprotic organic solvents like DMF and DMSO are critical considerations for preparing standard solutions and mobile phases during HPLC method development, as it necessitates the use of organic modifiers to ensure complete dissolution and accurate quantitation.

Preparative Chemistry Sample Preparation Analytical Method Development

Unambiguous Structural Confirmation via Advanced Spectrometry (HR/AM-LC MS/MS and NMR)

The structure of 1-(2-phthalazin-1-ylhydrazino)phthalazine was unambiguously confirmed using high-resolution accurate mass liquid chromatography tandem mass spectrometry (HR/AM-LC MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, as part of the characterization of a major process impurity in Hydralazine hydrochloride [1]. The molecular ion peak of the preparatively isolated impurity matched that of the unknown process-related impurity, and the fragmentation pattern was consistent with the proposed dimer structure [1]. While alternative structural isomers or related dimers could theoretically form, the specific combination of HRMS accurate mass (288.112 g/mol) and NMR data provides a definitive fingerprint for this exact molecule, which is essential for its acceptance as a valid reference standard by regulatory bodies [1].

Structural Elucidation Impurity Characterization Mass Spectrometry

Best Research and Industrial Application Scenarios for 1-(2-Phthalazin-1-ylhydrazino)phthalazine (CAS 24030-07-7)


Analytical Method Development and Validation for Hydralazine Impurity Profiling

As a well-characterized process impurity of Hydralazine [1], this compound is the definitive reference standard for developing and validating HPLC or UPLC methods aimed at quantifying the Hydralazine Dimer Impurity in drug substance and finished product [2]. Its use ensures accurate identification and quantification of this specific impurity, a requirement for meeting ICH Q3A/B guidelines and supporting ANDA submissions [2][3].

Quality Control (QC) and Batch Release Testing for Hydralazine Pharmaceuticals

In QC laboratories, this compound is essential for routine impurity testing of Hydralazine hydrochloride API and formulations. By comparing the retention time and spectral characteristics of a sample peak to the authentic dimer standard, analysts can confirm the presence or absence of this impurity and ensure it remains below the specified limit [1][2]. This is critical for batch release and stability studies, where accurate impurity monitoring ensures product safety and efficacy throughout its shelf life [2][3].

Stability Studies and Forced Degradation Experiments

During stability studies of Hydralazine formulations, the Hydralazine Dimer Impurity is a known degradation product formed via oxidative coupling [3]. This compound is required as a reference marker to identify and track the formation of this specific degradant under various stress conditions (e.g., heat, light, oxidation). Its availability as a characterized standard allows for quantitative monitoring of degradation pathways and validation of the stability-indicating nature of the analytical method.

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